Chemical structure of Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt
Chemical structure of Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt
Title : Structural Elucidation and Analytical Profiling of Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt
Introduction As a Senior Application Scientist in pharmaceutical development, managing the impurity profile of active pharmaceutical ingredients (APIs) is paramount to ensuring drug efficacy and patient safety. Atorvastatin, a highly prescribed HMG-CoA reductase inhibitor, is subject to specific degradation pathways under environmental stress. One of the most critical degradation products observed during stability testing is Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt (CAS: 1659317-56-2). This technical guide provides an in-depth analysis of its chemical structure, the thermodynamic causality of its formation, and field-proven analytical protocols for its isolation and quantification.
Chemical Structure and Physicochemical Properties
Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt, often referred to as "Atorvastatin Eliminate," is an α,β -unsaturated derivative of the parent drug. While the core pyrrole ring—essential for target binding—remains intact, the aliphatic heptanoic acid side chain undergoes a critical structural transformation.
Structural Causality: The native atorvastatin molecule possesses a 3,5-dihydroxyheptanoic acid side chain. In this specific impurity, the hydroxyl group at the C3 position is absent, replaced by a double bond between the C2 and C3 carbons in the Z (zusammen/cis-like relative to the main chain geometry) configuration[1]. This forms a conjugated enoic acid system, which significantly alters the molecule's polarity, UV absorbance profile, and chromatographic retention behavior.
Table 1: Physicochemical Summary of Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt
| Property | Value / Description |
| CAS Registry Number | 1659317-56-2 (Sodium Salt) |
| IUPAC Name | (S,Z)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-5-hydroxyhept-2-enoic acid, sodium salt |
| Molecular Formula | C33H32FN2O4 · Na[2] |
| Molecular Weight | 562.61 g/mol (Sodium salt) / 540.62 g/mol (Free acid)[3] |
| Structural Modification | Dehydration at C3; formation of C2-C3 double bond |
| Primary Origin | Acidic or thermal degradation of Atorvastatin API[4] |
Mechanistic Pathway of Formation
Understanding the degradation mechanism is critical for formulating stable dosage forms. The formation of the 3-deoxyhept-2Z-enoic acid derivative is a classic example of an elimination reaction driven by thermodynamic stability[1].
Reaction Causality: Under acidic conditions or elevated thermal stress, the C3-hydroxyl group of atorvastatin becomes protonated, transforming it into a superior leaving group. The subsequent elimination of a water molecule ( H2O ) is highly favored because the resulting C2-C3 double bond is in direct conjugation with the C1 carboxylate group. This extended π -conjugation lowers the overall energy of the molecule, acting as the primary thermodynamic driving force for this specific degradation pathway[5].
Figure 1: Mechanistic degradation pathway of Atorvastatin to its 2Z-enoic acid impurity.
Experimental Protocols: Stability-Indicating LC Method
To ensure pharmaceutical integrity, a self-validating stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate this impurity from the parent API and other related substances (such as the lactone impurity)[4].
Protocol: Forced Degradation and Chromatographic Separation Rationale: This protocol utilizes a gradient elution to handle the differing polarities between the highly polar dihydroxy parent drug and the less polar, conjugated enoic acid impurity.
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Sample Preparation (Stress Testing):
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Prepare a 500 µg/mL solution of Atorvastatin Calcium in a diluent of methanol and water (50:50 v/v).
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Acidic Stress: Add 1.0 N HCl to the solution and subject it to 60°C for 2 hours to induce dehydration at the C3 position[4].
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Neutralize the solution with 1.0 N NaOH and dilute to the target analyte concentration.
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Chromatographic Conditions:
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Column: Zorbax Bonus-RP (250 mm × 4.6 mm, 5 µm) or equivalent USP L60 phase[4]. Causality: The embedded amide group in the Bonus-RP phase provides unique selectivity for structurally similar polar and conjugated impurities.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: Acetonitrile.
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Gradient Program: Initial 30% B, ramp to 70% B over 20 minutes, hold for 5 minutes, return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 245 nm[4]. Causality: 245 nm is the optimal wavelength for the conjugated pyrrole core, ensuring high sensitivity for both the API and the enoic acid derivative.
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System Suitability and Validation (Self-Validating Step):
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Inject a resolution mixture containing Atorvastatin and Atorvastatin 3-Deoxyhept-2Z-Enoic Acid.
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Acceptance Criteria: The resolution ( Rs ) between the API peak and the enoic acid impurity peak must be ≥ 1.5. The tailing factor for the impurity should be ≤ 1.5[6]. If these parameters fail, the system is invalidated, preventing the reporting of false quantitative data.
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Figure 2: Self-validating analytical workflow for impurity isolation and quantification.
Regulatory & Quality Assurance Implications
Under ICH Q3A(R2) and Q3B(R2) guidelines, impurities in new drug substances and products must be identified and qualified if they exceed the reporting threshold (typically 0.05% or 0.10% depending on the maximum daily dose)[6]. Because Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is a primary elimination product, its presence serves as a direct indicator of the API's exposure to adverse environmental conditions (excursions in pH or temperature) during manufacturing (e.g., wet granulation) or storage. Monitoring this specific enoic acid derivative is therefore a non-negotiable parameter in the batch release and shelf-life determination of Atorvastatin formulations.
References
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Veeprho Pharmaceuticals. "Atorvastatin 3-Deoxyhept-2Z-Enoic Acid (Na Salt) | CAS 1659317-56-2." Veeprho. Available at:[Link]
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Stach, J., et al. "Synthesis of Some Impurities and/or Degradation Products of Atorvastatin." Collection of Czechoslovak Chemical Communications, 2008. Available at:[Link]
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Semantic Scholar. "Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination." Semantic Scholar, 2012. Available at:[Link]
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USP-NF. "Atorvastatin Calcium - USP-NF Monograph." United States Pharmacopeia, 2013. Available at:[Link]
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MDPI. "Cardiovascular Drugs as Water Contaminants and Analytical Challenges in the Evaluation of Their Degradation." MDPI, 2024. Available at: [Link]
